molecular formula C16H25BN2O3 B593959 N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide CAS No. 1218790-03-4

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

Cat. No. B593959
M. Wt: 304.197
InChI Key: POBNCDYVYRUCQZ-UHFFFAOYSA-N
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Description

“N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” is a chemical compound . Tertiary butyl esters, such as this compound, find large applications in synthetic organic chemistry .


Synthesis Analysis

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . The resultant flow process was more efficient, versatile, and sustainable compared to the batch .


Chemical Reactions Analysis

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . It is used in various chemical transformations .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on chemical databases .

Scientific Research Applications

Application in Synthetic Organic Chemistry

Summary of the Application

Tertiary butyl esters, which include compounds like “N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide”, find large applications in synthetic organic chemistry . They are used for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds .

Methods of Application

A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .

Results or Outcomes

The resultant flow process was found to be more efficient, versatile, and sustainable compared to the batch .

Application in Biosynthetic and Biodegradation Pathways

Summary of the Application

The tert-butyl group has relevance in nature and its implication in biosynthetic and biodegradation pathways .

Methods of Application

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications . This includes its use in chemical transformations, its relevance in nature, and its implication in biosynthetic and biodegradation pathways .

Results or Outcomes

The unique reactivity pattern elicited by the crowded tert-butyl group is highlighted by summarising characteristic applications .

Safety And Hazards

The safety, risk, hazard, and MSDS of “N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide” can also be found on chemical databases . It’s always important to handle chemicals with appropriate safety measures.

properties

IUPAC Name

N-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O3/c1-14(2,3)19-13(20)11-8-12(10-18-9-11)17-21-15(4,5)16(6,7)22-17/h8-10H,1-7H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POBNCDYVYRUCQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)C(=O)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70682256
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinamide

CAS RN

1218790-03-4
Record name N-tert-Butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70682256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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